16:0 (Rac)-PC-d80

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H80NO8P |

|---|---|

分子量 |

814.5 g/mol |

IUPAC 名称 |

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D |

InChI 键 |

KILNVBDSWZSGLL-ICOIRYLYSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 16:0 (Rac)-PC-d80: A Deuterated Internal Standard for Mass Spectrometry-Based Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of 16:0 (Rac)-PC-d80, a deuterated phosphatidylcholine analog. It is designed to serve as a comprehensive resource for researchers employing mass spectrometry-based lipidomics for quantitative analysis. This document outlines the molecule's structure, physical and chemical properties, and provides a detailed, generalized experimental protocol for its use as an internal standard.

Chemical Structure and Properties

This compound, systematically named 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (d80), is a synthetic, deuterated form of the naturally occurring phospholipid, 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (DPPC). The "d80" designation indicates that 80 hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but can be distinguished by its higher mass.

The structure consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. The term "rac" (racemic) signifies that the compound is a mixture of both stereoisomers at the chiral center of the glycerol backbone.

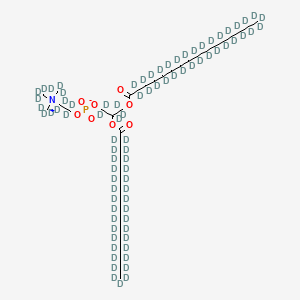

Chemical Structure Diagram:

Unlocking Membrane Dynamics: A Technical Guide to the Applications of Deuterated Dipalmitoylphosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated dipalmitoylphosphatidylcholine (D-DPPC) is a powerful tool in the arsenal of researchers studying biological membranes and developing novel drug delivery systems. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, D-DPPC provides a unique "contrast" for various analytical techniques, allowing for the detailed investigation of membrane structure, dynamics, and interactions. This in-depth technical guide explores the core applications of D-DPPC, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile molecule.

Dipalmitoylphosphatidylcholine (DPPC) is a major component of lung surfactant and is widely used in the creation of liposomes for drug delivery.[1] The deuterated form retains the fundamental physicochemical properties of DPPC while enabling specific components of a system to be highlighted or masked in techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This selective visibility is paramount for elucidating the roles of individual molecules within complex biological assemblies.

Core Applications of Deuterated DPPC

The primary applications of D-DPPC revolve around its use as a non-perturbative probe in biophysical studies of model membranes. These studies are crucial for understanding fundamental biological processes and for the rational design of drug delivery vehicles.

Neutron Scattering: Probing Membrane Structure and Thickness

Neutron scattering is a powerful technique for determining the structure of biological macromolecules in solution.[2][3] The key advantage of using neutrons is their sensitivity to isotopic substitution, particularly the significant difference in scattering length between hydrogen and deuterium.[4] This allows for "contrast variation" or "contrast matching," where specific components of a multi-component system, such as the lipid bilayer, can be made effectively "invisible" to the neutron beam by matching their scattering length density to that of the solvent (a mixture of H₂O and D₂O).[4]

By using chain-deuterated DPPC (where the acyl chains are deuterated) or headgroup-deuterated DPPC, researchers can selectively highlight different regions of the lipid bilayer. This enables the precise determination of:

-

Bilayer thickness: Small-angle neutron scattering (SANS) is widely used to determine the thickness of liposome bilayers.[2][5][6]

-

Location and orientation of membrane-associated molecules: By using deuterated lipids, the position and conformation of proteins, peptides, or drugs within the membrane can be determined.

-

Lipid domain organization: In mixed-lipid systems, selective deuteration can reveal the formation and characteristics of lipid rafts and other domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Membrane Dynamics and Interactions

Solid-state NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in non-crystalline states, such as lipid bilayers.[7] Deuterium (²H) NMR is particularly valuable for probing the dynamics of lipid acyl chains.

The applications of D-DPPC in NMR include:

-

Characterizing lipid chain order and dynamics: The quadrupolar splitting of the deuterium signal provides a direct measure of the order parameter of the C-²H bonds in the acyl chains, reflecting the fluidity of the membrane.

-

Investigating the effects of membrane additives: The influence of molecules like cholesterol, peptides, and drugs on membrane order and dynamics can be quantified by observing changes in the ²H NMR spectra of D-DPPC.[8][9][10][11]

-

Determining lipid flip-flop rates: By using asymmetrically labeled vesicles with deuterated lipids in one leaflet, the rate of transmembrane lipid movement (flip-flop) can be measured.

Mass Spectrometry: Quantitative Analysis in Lipidomics

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, deuterated lipids serve as essential internal standards for quantitative analysis by mass spectrometry (MS).[12][13][14] By adding a known amount of D-DPPC to a sample, the endogenous (non-deuterated) DPPC can be accurately quantified, as the deuterated standard co-elutes and co-ionizes with the analyte but is distinguishable by its higher mass. This method corrects for variations in sample extraction and ionization efficiency, leading to highly accurate and precise measurements.[15]

Quantitative Data

The physical properties of D-DPPC are similar to those of its non-deuterated counterpart, with some key differences, particularly in phase transition temperatures.

| Property | Non-Deuterated DPPC | Chain-Deuterated DPPC (d62) | Headgroup-Deuterated DPPC | Reference(s) |

| Main Phase Transition Temperature (Tm) | ~41 °C | ~37-38 °C | ~41 °C | [7][16][17][18] |

| Pre-transition Temperature (Tp) | ~35 °C | Lowered | - | [17][18] |

| Bilayer Thickness (Gel Phase, Lβ') | ~4.8 - 5.5 nm | ~4.6 nm | - | [2][19] |

| Bilayer Thickness (Fluid Phase, Lα) | ~3.6 - 3.9 nm | ~3.1 nm | - | [2][19] |

Effect of Cholesterol on DPPC Bilayer Properties

| Cholesterol Concentration (mol%) | Area Compressibility Modulus (Ka) of DPPC (mN/m) | Rupture Tension of DPPC Bilayer (mN m⁻¹) | Reference(s) |

| 0 | ~230 | 68.9 | [9] |

| 10-15 | ~300 | - | [9] |

| 18 | ~1100 | - | [9] |

| 20 | - | - | [8] |

| 23 | - | 110 | [10] |

| 25 | ~1150 | - | [9] |

| 29 | - | 69.8 | [10] |

| 40 | ~1281 | - | [8][9] |

Experimental Protocols

Preparation of D-DPPC Liposomes (Multilamellar Vesicles - MLVs)

This protocol describes the preparation of MLVs, which are suitable for many solid-state NMR and some neutron scattering experiments.

Materials:

-

Deuterated dipalmitoylphosphatidylcholine (D-DPPC) powder

-

Chloroform or a 2:1 chloroform:methanol solvent mixture

-

Buffer solution (e.g., phosphate-buffered saline, PBS) in D₂O for NMR or a specific H₂O/D₂O mixture for neutron scattering

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Vacuum pump or desiccator

-

Water bath sonicator

-

Vortex mixer

Procedure:

-

Dissolve D-DPPC: Weigh the desired amount of D-DPPC powder and dissolve it in the organic solvent in the round-bottom flask. Ensure the lipid is fully dissolved.

-

Form a Thin Film: Remove the organic solvent using a rotary evaporator. This will create a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, the flask can be further dried under a gentle stream of nitrogen gas and then placed under high vacuum for at least 2 hours.

-

Hydration: Add the desired aqueous buffer (in the appropriate isotopic water) to the flask. The volume should be calculated to achieve the desired final lipid concentration.

-

Vortexing: Vortex the flask vigorously for several minutes to disperse the lipid film and form a milky suspension of MLVs.

-

Annealing (Optional but Recommended): To ensure homogeneity, the suspension can be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above the Tm of the lipid). Repeat this cycle 5-10 times.

-

Sonication (Optional): For some applications, gentle bath sonication can be used to reduce the size and lamellarity of the vesicles.

Sample Preparation for Solid-State ²H NMR Spectroscopy

Materials:

-

D-DPPC MLV suspension (prepared as above)

-

Solid-state NMR rotor (e.g., 4 mm zirconia rotor)

-

Spatula or pipette for sample loading

Procedure:

-

Pellet the Liposomes: Centrifuge the MLV suspension at high speed (e.g., >15,000 x g) to form a pellet of the lipid bilayers.

-

Remove Supernatant: Carefully remove the supernatant.

-

Load the Rotor: Transfer the lipid pellet into the NMR rotor using a suitable tool. Pack the sample tightly to maximize the amount of material in the active volume of the NMR coil.

-

Seal the Rotor: Securely cap the rotor according to the manufacturer's instructions.

-

Equilibrate: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before acquiring data.

Sample Preparation for Small-Angle Neutron Scattering (SANS)

Materials:

-

D-DPPC liposome suspension (often unilamellar vesicles, prepared by extrusion or sonication)

-

Quartz SANS cuvettes (e.g., Hellma cells)

-

Appropriate H₂O/D₂O buffer mixture for contrast matching

Procedure:

-

Prepare Unilamellar Vesicles (LUVs or SUVs): For many SANS experiments, unilamellar vesicles are preferred. These can be prepared by extrusion of the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by probe sonication.

-

Dilute to Final Concentration: Dilute the vesicle suspension to the desired concentration for the SANS experiment using the appropriate H₂O/D₂O buffer. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

Load the Cuvette: Carefully transfer the sample into the quartz SANS cuvette, ensuring there are no air bubbles.

-

Seal the Cuvette: Seal the cuvette to prevent evaporation.

-

Background Measurement: Prepare a separate cuvette containing only the buffer for a background measurement, which is essential for data correction.

Visualizations

Experimental Workflow for D-DPPC Liposome Preparation and Analysis

Caption: Workflow for the preparation and analysis of D-DPPC liposomes.

Signaling Pathway Example: Drug Interaction with a Model Membrane

Caption: Conceptual diagram of a drug interacting with a D-DPPC model membrane.

Conclusion

Deuterated dipalmitoylphosphatidylcholine is an indispensable tool for researchers seeking to unravel the complexities of biological membranes. Its unique isotopic properties, when combined with powerful analytical techniques like neutron scattering and NMR spectroscopy, provide unparalleled insights into membrane structure, dynamics, and molecular interactions. By providing a foundation of quantitative data and detailed experimental protocols, this guide aims to facilitate the effective application of D-DPPC in both fundamental research and the development of advanced therapeutic delivery systems. The continued use and innovative application of D-DPPC will undoubtedly lead to further breakthroughs in our understanding of membrane biology and the design of next-generation pharmaceuticals.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-angle neutron scattering study of lipid phase diagrams by the contrast variation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dbe.unibas.ch [dbe.unibas.ch]

- 7. Characterization of the main phase transition in 1,2-dipalmitoyl-phosphatidylcholine luvs by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Elasticity and Phase Behavior of DPPC Membrane Modulated by Cholesterol, Ergosterol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Lipid Droplet Isolation for Quantitative Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 16:0 (Rac)-PC-d80: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of 16:0 (Rac)-PC-d80, a deuterated racemic phosphatidylcholine. Aimed at researchers, scientists, and professionals in drug development, this document compiles critical data, outlines detailed experimental methodologies, and visualizes relevant biochemical pathways to facilitate the effective use of this stable isotope-labeled lipid in research and development.

Executive Summary

This compound, the deuterated form of 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (DPPC), is a vital tool in lipidomics and drug delivery research, often utilized as an internal standard for mass spectrometry or as a tracer in metabolic studies. Understanding its solubility and stability is paramount for accurate experimental design, data interpretation, and formulation development. This guide provides a comprehensive overview of these properties, drawing upon available data for its non-deuterated analog, DPPC, to offer valuable insights. The information presented herein covers solubility in various solvent systems, stability under different environmental conditions, and detailed protocols for empirical determination of these parameters.

Solubility Characteristics

Solubility in Organic Solvents

This compound is expected to exhibit good solubility in chlorinated and alcohol-based organic solvents. These solvents can effectively solvate both the polar headgroup and the nonpolar acyl chains.

| Solvent System | Reported Solubility of DPPC | Expected Solubility of this compound |

| Chloroform | > 10 mg/mL[1] | High |

| Ethanol | ~ 30 mg/mL[2] | High |

| Chloroform:Methanol (2:1, v/v) | Widely used for dissolution[3] | High |

Aqueous Solubility

As a bilayer-forming phospholipid, the aqueous solubility of this compound is exceedingly low. The strong hydrophobic interactions between the acyl chains drive the molecules to self-assemble into larger structures like liposomes or micelles rather than dissolving as individual molecules. The critical micelle concentration (CMC) for DPPC is in the nanomolar range, reflecting its poor monomeric solubility.

| Solvent | Reported Aqueous Solubility of Similar Phospholipids | Expected Aqueous Solubility of this compound |

| Water/Aqueous Buffers | 10⁻⁸ to 10⁻¹⁰ M[4] | Extremely Low |

Stability Profile

The stability of this compound is a critical consideration for its storage and application. The primary degradation pathways for phosphatidylcholines are hydrolysis and oxidation.

Hydrolytic Stability

Hydrolysis of the ester linkages at the sn-1 and sn-2 positions is a major degradation route, yielding lysophosphatidylcholine and free fatty acids. This process is significantly influenced by pH and temperature.

-

pH Dependence : The hydrolysis of phosphatidylcholines follows pseudo-first-order kinetics and is pH-dependent, with the minimum rate of hydrolysis occurring at approximately pH 6.5[5].

-

Temperature Dependence : The rate of hydrolysis increases with temperature, and this relationship can be described by the Arrhenius equation[5]. Below the phase transition temperature (approximately 41°C for DPPC), the lipid is in a more stable gel phase, which can slow down hydrolysis.

Oxidative Stability

This compound contains two saturated palmitic acid chains, which are not susceptible to peroxidation, a common degradation pathway for unsaturated lipids. However, under conditions of high oxidative stress, for instance, in the presence of hydroxyl radicals, oxidation of the glycerophosphocholine headgroup can occur[6]. For practical purposes in typical laboratory settings, oxidative degradation is not a primary concern for this saturated phospholipid.

A product information sheet for the non-deuterated analogue, 1,2-dipalmitoyl-sn-glycero-3-PC, suggests a stability of at least four years when stored as a crystalline solid at -20°C.

Experimental Protocols

To empower researchers to validate and expand upon the provided data, this section details relevant experimental protocols.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a straightforward method for determining the saturation solubility of this compound in a given organic solvent.

Caption: Workflow for determining the solubility of this compound in organic solvents.

Protocol for Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for assessing the stability of this compound by separating the intact lipid from its primary hydrolytic degradation products.

Caption: Experimental workflow for a stability-indicating HPLC method for this compound.

Relevant Signaling and Metabolic Pathways

This compound, as an analogue of a key cellular phospholipid, participates in several critical biochemical pathways. Understanding these can provide context for its application in metabolic and cell signaling studies.

Phosphatidylcholine Biosynthesis

The primary route for phosphatidylcholine synthesis in eukaryotes is the Kennedy pathway. An alternative pathway, primarily in the liver, involves the methylation of phosphatidylethanolamine.

Caption: Biosynthetic pathways of phosphatidylcholine.

Phosphatidylcholine Degradation and Signaling

Phosphatidylcholine is a substrate for various phospholipases, which cleave the molecule to generate important second messengers involved in cell signaling.

Caption: Degradation of phosphatidylcholine by phospholipases to generate signaling molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through data from its non-deuterated counterpart, DPPC. The provided experimental protocols offer a starting point for researchers to determine these properties with high precision for their specific applications. The visualization of related biochemical pathways serves to contextualize the use of this deuterated lipid in biological research. It is anticipated that this guide will be a valuable resource for scientists and developers working with this compound, enabling more robust and reliable scientific outcomes.

References

- 1. echelon-inc.com [echelon-inc.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 16:0 (Rac)-PC-d80 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (d80), commonly known as 16:0 (Rac)-PC-d80, and its pivotal role in modern lipidomics research. We will explore its core function, present quantitative data, detail experimental protocols, and visualize key workflows and concepts.

Introduction to this compound

This compound is a synthetically modified phospholipid. Its structure is based on one of the most common phosphatidylcholines (PCs) found in biological systems, which is composed of a glycerol backbone, a phosphocholine headgroup, and two 16-carbon saturated fatty acyl chains (palmitic acid). The key modifications are:

-

"rac" : Indicates it is a racemic mixture, containing both stereoisomers at the sn-2 position of the glycerol backbone.

-

"d80" : Signifies that 80 hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium.

This extensive deuteration makes the molecule significantly heavier than its natural counterpart, allowing it to be easily distinguished by mass spectrometry, which is the cornerstone of its function in lipidomics.

Core Function: The Gold Standard Internal Standard

In mass spectrometry-based lipidomics, the primary function of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS).[1] The accuracy and reliability of lipid quantification are paramount, and internal standards are essential for achieving this.[2] They are added in a known quantity to a sample before analysis to correct for variations that can occur during the experimental workflow.[2]

The use of a SIL-IS like this compound is considered the "gold standard" for several reasons:

-

Correction for Sample Loss: It accounts for any loss of analyte during sample preparation steps, such as lipid extraction.[2]

-

Mitigation of Matrix Effects: Biological samples are complex matrices. Co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization.[3]

-

High Accuracy: By comparing the signal intensity of the endogenous lipid to the known concentration of the co-eluting SIL-IS, precise and accurate quantification can be achieved.[3][4]

The fundamental principle is that while the absolute signal intensities of the analyte and the internal standard may vary between runs, their ratio remains constant, providing a reliable quantitative measure.

Quantitative Performance Data

The use of deuterated internal standards leads to high precision and accuracy in quantitative lipidomics. The data below is representative of the performance expected when using SIL-IS in a validated LC-MS workflow.

| Parameter | Typical Value | Significance in Research |

| Coefficient of Variation (CV) | < 20%[5][6] | Indicates high reproducibility and precision of the measurement across multiple samples and batches. |

| **Linearity (R²) ** | > 0.99[5] | Demonstrates a direct and predictable relationship between the analyte concentration and the instrument response over a defined range. |

| Lower Limit of Quantitation (LOQ) | 1.0 - 2.5 ng/mL[5] | Defines the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |

| Analyte Recovery | 85-115% | Shows the efficiency of the extraction process, ensuring that a consistent proportion of the analyte is recovered from the sample matrix. |

Key Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducible results. The following protocol outlines a typical workflow for quantifying phosphatidylcholines in plasma using this compound as an internal standard.

4.1. Materials and Reagents

-

Plasma Samples

-

This compound Internal Standard Stock Solution (e.g., 1 mg/mL in chloroform/methanol)

-

Methanol (LC-MS grade), cold

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Nitrogen gas evaporator or vacuum concentrator

4.2. Sample Preparation and Lipid Extraction (MTBE Method)

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Aliquot Sample: In a clean microcentrifuge tube, add 20 µL of plasma.

-

Spike Internal Standard: Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution to the plasma. Vortex briefly.

-

Add Methanol: Add 225 µL of cold methanol. Vortex for 30 seconds to precipitate proteins.[7]

-

Add MTBE: Add 750 µL of MTBE. Vortex for 1 minute to ensure thorough mixing.[7]

-

Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds.[7]

-

Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

-

Collect Lipid Layer: Carefully collect the upper organic layer (~600 µL) and transfer it to a new tube.

-

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture).

4.3. LC-MS/MS Analysis

-

Chromatography: Use a reversed-phase C18 column for separation. The mobile phases typically consist of an aqueous solvent with additives like ammonium formate and an organic solvent mixture (e.g., isopropanol/acetonitrile).[7]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification.[8]

-

Endogenous PC (16:0/16:0): Monitor the transition from the precursor ion to the characteristic phosphocholine headgroup fragment (e.g., m/z 734.6 → 184.1).

-

Internal Standard (16:0-PC-d80): Monitor the corresponding transition for the deuterated standard (e.g., m/z 814.1 → 184.1, note the precursor mass is higher due to deuterium, but the non-deuterated headgroup fragment is often monitored).

-

-

Data Analysis: Integrate the peak areas for both the endogenous lipid and the internal standard. Calculate the concentration of the endogenous lipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Workflows and Concepts

5.1. Standard Lipidomics Workflow The following diagram illustrates the key stages of a quantitative lipidomics experiment, highlighting the critical point at which the this compound internal standard is introduced.

5.2. Principle of Internal Standardization This diagram explains the logic behind using a stable isotope-labeled internal standard. It demonstrates how the ratio of analyte to standard remains constant even if sample is lost during preparation.

5.3. Simplified Phosphatidylcholine Metabolism While this compound is an analytical tool, it is used to quantify endogenous PCs that are active in numerous biological pathways. This diagram shows a simplified view of PC synthesis, which can be studied using isotopic tracers.

Broader Applications in Drug Development

Beyond its role as an internal standard, the principle of deuteration is finding applications in drug development itself.

-

Metabolic Fate Studies: Stable isotopes are used to trace the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems, such as lipid nanoparticles used for mRNA vaccines.[9][10]

-

Therapeutic Potential: Replacing hydrogen with deuterium at specific, metabolically vulnerable positions in a molecule can slow down its breakdown.[11][12] This "kinetic isotope effect" is being explored to create more stable drugs with improved pharmacokinetic profiles and to develop "reinforced" essential lipids that are more resistant to oxidative damage, a factor in neurodegenerative and retinal diseases.[11][12]

Conclusion

This compound is an indispensable tool in the field of lipidomics. Its function as a stable isotope-labeled internal standard enables the accurate and precise quantification of phosphatidylcholines, which is critical for understanding their role in health and disease. The methodologies it supports are fundamental to biomarker discovery, disease diagnostics, and the development of novel therapeutics. As lipidomics continues to expand, the principles of isotopic labeling embodied by molecules like this compound will remain central to generating the high-quality, quantitative data required for scientific advancement.

References

- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Circulatory lipid signature in response to short-term testosterone gel treatment of healthy young females - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ansto.gov.au [ansto.gov.au]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Phospholipids in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipidomics, the precise and accurate quantification of phospholipids is paramount to unraveling their complex roles in cellular signaling, membrane structure, and disease pathogenesis. Mass spectrometry (MS) has emerged as the cornerstone of lipid analysis due to its high sensitivity and specificity. However, the journey from a complex biological sample to reliable quantitative data is fraught with potential for analytical variability. This technical guide provides a comprehensive overview of the theory, application, and practical implementation of deuterated phospholipids as internal standards in mass spectrometry-based lipidomics. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is widely regarded as the gold standard for achieving the highest degree of accuracy and precision in quantitative analysis.[1]

Deuterated phospholipids are chemically identical to their endogenous counterparts, with the key distinction being the replacement of one or more hydrogen atoms with deuterium, a heavier, stable isotope of hydrogen. This subtle modification allows the internal standard to mimic the behavior of the target analyte throughout the entire analytical workflow, from extraction and derivatization to ionization and detection. By adding a known quantity of a deuterated phospholipid standard to a sample at the outset, variations arising from sample loss, matrix effects, and instrument drift can be effectively normalized, leading to robust and reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated phospholipids is a form of isotope dilution mass spectrometry (ID-MS). The fundamental principle is that the deuterated standard, being chemically and physically similar to the native analyte, will behave identically during sample processing and analysis. Any loss of analyte during extraction or suppression of ionization in the mass spectrometer will be mirrored by a proportional loss or suppression of the deuterated internal standard. Consequently, the ratio of the signal intensity of the endogenous analyte to that of the deuterated standard remains constant and is directly proportional to the concentration of the analyte.

Advantages of Using Deuterated Phospholipid Internal Standards

The primary advantages of employing deuterated phospholipids as internal standards in mass spectrometry include:

-

Correction for Matrix Effects: Biological matrices are complex mixtures of molecules that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte in liquid chromatography-mass spectrometry (LC-MS), it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Sample Loss: During the multi-step process of lipid extraction from tissues, cells, or biofluids, some sample loss is inevitable. By adding the deuterated standard at the very beginning of the sample preparation workflow, any losses will affect both the analyte and the standard equally, thus negating the impact on the final quantitative result.

-

Improved Precision and Accuracy: The use of deuterated internal standards significantly enhances the precision and accuracy of quantification by minimizing the impact of variations in instrument performance and sample handling.[1][2]

-

Enhanced Method Robustness: Assays incorporating deuterated standards are more robust and transferable between different laboratories and instrument platforms.

Data Presentation: Quantitative Performance of Deuterated Internal Standards

The following table summarizes the typical performance improvements observed when utilizing deuterated internal standards in quantitative phospholipid analysis by LC-MS/MS.

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Reference |

| Precision (%RSD) | 15-30% | <15% | [3] |

| Accuracy (%Bias) | ± 20-40% | ± 15% | [1] |

| **Linearity (R²) ** | >0.98 | >0.99 | [2] |

| Limit of Quantification (LOQ) | Higher, variable | Lower, more consistent | [4] |

| Matrix Effect Variability | High | Significantly Reduced | [4][5] |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with Deuterated Internal Standard Spiking

This protocol describes a common method for extracting lipids from plasma samples.

Materials:

-

Plasma samples

-

Deuterated phospholipid internal standard mixture (e.g., SPLASH® LIPIDOMIX®) in a suitable organic solvent.

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Glass Pasteur pipettes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

-

Internal Standard Spiking: To a clean glass centrifuge tube, add a precise volume of the deuterated phospholipid internal standard mixture. The amount added should be optimized for the expected concentration range of the endogenous lipids.

-

Sample Addition: Add a known volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to a final volume that is 20 times the plasma volume (e.g., 1 mL for a 50 µL sample).

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and lipid extraction.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume). Vortex for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Using a clean glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein pellet at the interface.

-

Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol. The reconstitution volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.

Protocol 2: Preparation of Internal Standard Spiking Solution

Materials:

-

High-purity deuterated phospholipid standards

-

HPLC-grade methanol or chloroform:methanol (2:1, v/v)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of each high-purity deuterated phospholipid standard. Dissolve each standard in a known volume of solvent (e.g., methanol) to create individual concentrated stock solutions.

-

Working Mixture Preparation: Combine appropriate volumes of the individual stock solutions to create a mixed working internal standard solution. The concentration of each deuterated lipid in the mixture should be tailored to the expected physiological concentrations of their endogenous counterparts.

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Protocol 3: LC-MS/MS Analysis of Phospholipids

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Typical LC Parameters:

-

Column: A C18 reversed-phase column is commonly used for phospholipid separation.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a buffer such as 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different phospholipid classes and species.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C.

Typical MS/MS Parameters:

-

Ionization Mode: Both positive and negative ion modes are often used to detect different phospholipid classes. For example, phosphatidylcholines (PC) and sphingomyelins (SM) are typically detected in positive ion mode, while phosphatidylethanolamines (PE), phosphatidylserines (PS), and phosphatidylinositols (PI) are detected in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is the most common scan type for targeted quantification on triple quadrupole instruments. For each phospholipid and its corresponding deuterated standard, a specific precursor ion to product ion transition is monitored.

-

Collision Energy: Optimized for each specific MRM transition to achieve the best fragmentation efficiency.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Mandatory Visualizations

Caption: A generalized workflow for quantitative phospholipid analysis using deuterated internal standards.

Caption: A simplified diagram of the major pathways for glycerophospholipid biosynthesis.[6][7][8][9][10]

Caption: An overview of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12][13][14][15]

Caption: A simplified representation of the main sphingolipid metabolic pathways.[16][17][18][19][20]

Conclusion

Deuterated phospholipids are indispensable tools in modern mass spectrometry-based lipidomics. Their ability to accurately correct for analytical variability, particularly matrix effects and sample loss, makes them essential for obtaining high-quality quantitative data. This technical guide has provided an in-depth overview of the principles, advantages, and practical application of deuterated phospholipids, including detailed experimental protocols and visualizations of key metabolic pathways. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of these internal standards are critical for advancing our knowledge of the roles of phospholipids in health and disease.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. benchchem.com [benchchem.com]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Multiple-Omics Techniques Reveal the Role of Glycerophospholipid Metabolic Pathway in the Response of Saccharomyces cerevisiae Against Hypoxic Stress [frontiersin.org]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Frontiers | Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk [frontiersin.org]

The Role of 16:0 (Rac)-PC-d80 in Advanced Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular physiology and disease. 16:0 (Rac)-PC-d80, a deuterated form of dipalmitoylphosphatidylcholine (DPPC), serves as a critical internal standard for mass spectrometry-based lipid analysis. Its chemical inertness and similarity to its endogenous counterpart make it an invaluable tool for correcting for variability during sample preparation and analysis, thereby ensuring the generation of high-quality, reproducible data. This technical guide provides an in-depth overview of this compound, its applications, and detailed methodologies for its use in lipidomics research.

Product Information and Supplier Details

This compound, chemically known as 1,2-dipalmitoyl-rac-glycero-3-phosphocholine-d80, is a synthetic, deuterated phospholipid. The "16:0" designation indicates that both fatty acid chains are palmitic acid, a 16-carbon saturated fatty acid. The "(Rac)" indicates a racemic mixture at the stereogenic center of the glycerol backbone. The "-d80" signifies that 80 deuterium atoms have been incorporated into the molecule, providing a significant mass shift for clear differentiation from the endogenous, non-labeled lipid in mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Chemical Name | 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (d80)[1] |

| Synonyms | DL-DPPC-d80 |

| CAS Number | 100412-79-1[1] |

| Molecular Formula | C₄₀D₈₀NO₈P[1] |

| Molecular Weight | 814.53 g/mol [1] |

| Physical State | Powder[1] |

| Storage | -20°C[2] |

Table 2: Major Suppliers of this compound

| Supplier | Distributor (Outside U.S.) |

| Avanti Polar Lipids | Merck KGaA, Darmstadt, Germany[1] |

| MedChemExpress |

Core Application: Internal Standard in Quantitative Lipidomics

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics workflows. Due to its structural and chemical similarity to endogenous phosphatidylcholines, it co-elutes and ionizes similarly, effectively normalizing for variations in sample extraction, recovery, and instrument response.

Experimental Protocols

Lipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Thaw the plasma sample on ice.

-

Addition of Internal Standard: In a glass centrifuge tube, add a known amount of the this compound internal standard solution to the plasma sample. The amount should be optimized to be within the linear range of the mass spectrometer and comparable to the endogenous levels of the target analytes.

-

Solvent Addition and Extraction:

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of deionized water and vortex for another 30 seconds. This will induce phase separation.

-

-

Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative for Phosphatidylcholines):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification.

-

MRM Transitions:

-

For endogenous dipalmitoylphosphatidylcholine (DPPC): Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (the phosphocholine headgroup).

-

For this compound: Precursor ion (m/z) 814.6 → Product ion (m/z) 184.1.

-

-

Source Parameters: Optimized for the specific instrument, but typically include a capillary voltage of 3.5 kV, a source temperature of 150°C, and a desolvation gas temperature of 400°C.

Data Analysis and Quantification

The concentration of the endogenous phosphatidylcholine species is determined by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve is generated using known concentrations of a non-deuterated standard spiked with a constant amount of the internal standard.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key player in various signaling pathways. It serves as a precursor for several important second messengers.

The CDP-Choline (Kennedy) Pathway

The primary de novo synthesis route for phosphatidylcholine is the CDP-choline pathway, also known as the Kennedy pathway.

References

Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of Deuterated DPPC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical properties of deuterated dipalmitoylphosphatidylcholine (DPPC), a critical tool in membrane research and drug development. Understanding the subtle yet significant effects of deuterium substitution on the behavior of this ubiquitous phospholipid is paramount for the accurate interpretation of experimental data and the rational design of lipid-based formulations. This document provides a comprehensive overview of these properties, supported by detailed experimental methodologies and comparative data.

Introduction: The Significance of Deuterated DPPC

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a primary component of eukaryotic cell membranes and is a major constituent of pulmonary surfactant. Its well-defined phase behavior and structural characteristics have established it as a benchmark model system in membrane biophysics. The substitution of hydrogen with its heavier isotope, deuterium (²H or D), offers a powerful, non-perturbative probe for a variety of biophysical techniques. Specifically, deuteration is instrumental in:

-

Neutron Scattering (SANS and NR): The significant difference in the neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (+6.67 fm) allows for contrast variation studies.[1] This enables the precise determination of bilayer structure, including thickness and the localization of specific molecular components.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) provides detailed information on the orientation and dynamics of lipid acyl chains, offering insights into membrane order and fluidity.

-

Vibrational Spectroscopy (FTIR and Raman): Isotopic labeling helps to resolve overlapping vibrational bands, allowing for a more precise analysis of molecular conformation and interactions.

While often considered a benign substitution, deuteration, particularly in the acyl chains, can induce measurable changes in the physical properties of DPPC bilayers. This guide will delineate these differences to aid researchers in accounting for these effects in their experimental design and data analysis.

Comparative Physical Properties: Hydrogenated (h-DPPC) vs. Tail-Deuterated (d-DPPC)

The most common form of deuterated DPPC for structural studies is tail-deuterated DPPC (e.g., DPPC-d62), where the hydrogen atoms on the two palmitoyl chains are replaced with deuterium. The following table summarizes the key physical properties of hydrogenated DPPC and the known effects of tail deuteration.

| Physical Property | Hydrogenated DPPC (h-DPPC) | Tail-Deuterated DPPC (d-DPPC) | Key Observations and Citations |

| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~37-38 °C | Tail deuteration consistently lowers the Tm by approximately 4 °C.[2] |

| Area per Lipid (AL) | ~47-48 Ų (gel phase, 20°C)~63-65 Ų (fluid phase, 50°C) | No direct experimental comparison found. Molecular dynamics simulations suggest a slight increase in the gel phase and a slight decrease in the fluid phase. | Values for h-DPPC are from experimental and simulation data.[1][3] The effect of deuteration on AL is subtle and requires further direct experimental validation. |

| Bilayer Thickness (dHH) | ~4.5-4.7 nm (gel phase)~3.8-4.0 nm (fluid phase) | Reduced compared to h-DPPC. | Deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the bilayer thickness.[2] Specific quantitative comparisons under identical conditions are limited. |

| Bending Rigidity (Kc) | ~(5-10) x 10-20 J (fluid phase) | No direct experimental or simulation comparison found. | The value for h-DPPC is an approximation from various experimental and simulation studies.[4][5] The influence of tail deuteration on bending rigidity is an area requiring further investigation. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physical properties of deuterated DPPC vesicles.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid bilayers.

Objective: To determine the main phase transition temperature (Tm) and the pre-transition temperature (Tp) of deuterated DPPC vesicles.

Methodology:

-

Liposome Preparation:

-

A known amount of deuterated DPPC is dissolved in a chloroform/methanol (2:1, v/v) solvent mixture.

-

The solvent is evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL. Hydration should be performed above the expected Tm of the deuterated DPPC (~38°C) for at least 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). The extrusion should also be performed at a temperature above the Tm.[6]

-

-

DSC Measurement:

-

Aliquots of the liposome suspension (typically 10-20 µL) are hermetically sealed in aluminum DSC pans. An identical volume of the hydration buffer is sealed in a reference pan.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is typically subjected to at least one heating and cooling cycle to ensure sample equilibration and to erase the thermal history of the lipid.

-

Data is collected during a final heating scan at a controlled rate (e.g., 1-2 °C/min).

-

The resulting thermogram (heat flow versus temperature) will show endothermic peaks corresponding to the pre-transition and the main phase transition.[7]

-

-

Data Analysis:

-

The Tm is determined as the temperature at the maximum of the main transition peak.

-

The Tp is determined as the temperature at the maximum of the lower temperature, broader pre-transition peak.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

-

Small-Angle Neutron Scattering (SANS) for Bilayer Structure Determination

SANS is a powerful technique for determining the structure of lipid bilayers, particularly when using deuterated lipids for contrast variation.

Objective: To determine the bilayer thickness and area per lipid of deuterated DPPC vesicles.

Methodology:

-

Sample Preparation for Contrast Variation:

-

Prepare LUVs of tail-deuterated DPPC (DPPC-d62) as described in the DSC protocol.

-

To enhance contrast, the vesicles are typically dispersed in D₂O-based buffers. The scattering length density (SLD) of the solvent can be matched to that of the lipid headgroups or the entire lipid to highlight specific structural features.[4]

-

-

SANS Data Acquisition:

-

The vesicle suspension is placed in a quartz cuvette.

-

SANS measurements are performed at a temperature above the Tm of the deuterated DPPC (e.g., 45°C) to ensure the bilayers are in the fluid phase.

-

Scattering data is collected over a range of scattering vectors (q).

-

-

Data Analysis:

-

The one-dimensional scattering intensity I(q) is obtained after standard data reduction procedures (e.g., correction for background scattering, detector efficiency, and sample transmission).

-

The scattering data is modeled using a core-shell model or more sophisticated models that describe the vesicle as a spherical shell with a specific scattering length density profile across the bilayer.

-

By fitting the model to the experimental data, structural parameters such as the bilayer thickness, the thickness of the hydrocarbon core, and the area per lipid can be extracted.[4]

-

Solid-State NMR (ssNMR) Spectroscopy for Acyl Chain Order and Dynamics

²H-NMR of tail-deuterated DPPC provides direct insight into the ordering and dynamics of the lipid acyl chains.

Objective: To measure the deuterium order parameter (SCD) profile of the acyl chains in deuterated DPPC bilayers.

Methodology:

-

Sample Preparation:

-

Prepare MLVs of tail-deuterated DPPC (DPPC-d62) as described in the DSC protocol. The lipid concentration is typically higher for NMR experiments (e.g., 50-100 mg/mL).

-

The hydrated lipid dispersion is transferred to an NMR rotor.

-

-

²H-NMR Spectroscopy:

-

Spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

Measurements are performed at a temperature above the Tm of the deuterated DPPC to study the fluid phase.

-

-

Data Analysis:

-

The resulting spectrum is a superposition of Pake doublets, with each doublet corresponding to a specific deuterated position along the acyl chain.

-

The quadrupolar splitting (ΔνQ) of each doublet is measured.

-

The deuterium order parameter (SCD) for each carbon position is calculated using the equation: SCD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

A plot of SCD versus the carbon position along the acyl chain provides a detailed profile of the order and flexibility of the lipid tails within the bilayer.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of deuterated DPPC vesicles.

References

- 1. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

The Role of Deuterated Dipalmitoylphosphatidylcholine (16:0 (Rac)-PC-d80) as a Tracer Compound: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, understanding the intricate metabolic pathways of lipids is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling has emerged as a powerful technique for tracing the metabolic fate of lipids in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of in vitro and in vivo studies. Deuterium-labeled lipids, in particular, serve as invaluable tools for quantifying lipid metabolism, including biosynthesis, transport, and degradation, with high precision and accuracy using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide focuses on the application of deuterated dipalmitoylphosphatidylcholine (DPPC), with a specific emphasis on 16:0 (Rac)-PC-d80, as a tracer compound in lipidomics research. This compound is a synthetically modified version of DPPC where 80 hydrogen atoms have been replaced with deuterium. This heavy isotope labeling allows for its differentiation from endogenous, unlabeled DPPC, enabling researchers to track its metabolic journey through various biochemical pathways.

Core Applications of this compound

As a tracer compound, this compound offers a versatile platform for investigating several aspects of lipid metabolism:

-

Phosphatidylcholine (PC) Biosynthesis and Turnover: By introducing this compound into a biological system, researchers can monitor the rate of its incorporation into cellular membranes and its subsequent breakdown, providing a quantitative measure of PC turnover.

-

Lipid Trafficking and Distribution: The deuterated label allows for the tracking of DPPC movement between different organelles and tissues, shedding light on the mechanisms of intracellular and intercellular lipid transport.

-

Enzyme Activity Assays: The metabolic conversion of this compound into other lipid species can be used to assess the activity of enzymes involved in phospholipid metabolism, such as phospholipases and acyltransferases.

-

Drug Development and Pharmacokinetics: In drug development, deuterated compounds are utilized to study the metabolic stability and pharmacokinetic profiles of drug candidates. While not a drug itself, this compound can be used to study how a drug affects lipid metabolism.

Quantitative Data Presentation

The use of this compound as an internal standard and tracer allows for the precise quantification of changes in lipid profiles. Below are example tables illustrating how quantitative data from such experiments could be presented.

Table 1: Properties of this compound and Related Tracers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Label Location | Primary Use |

| This compound | C₄₀D₈₀NO₈P | 814.53 | >98% | Acyl chains and glycerol backbone | Tracer, Internal Standard |

| d9-Choline | C₅H₅D₉NO | 113.23 | >98% | Choline headgroup | Tracer for PC biosynthesis |

| d4-Ethanolamine | C₂H₃D₄NO | 65.12 | >98% | Ethanolamine headgroup | Tracer for PE biosynthesis |

| 13C16-Palmitic Acid | ¹³C₁₆H₃₂O₂ | 272.44 | >98% | All carbons in palmitate | Tracer for fatty acid metabolism |

Table 2: Example Data: Incorporation of Deuterated Palmitate into Phosphatidylcholine Species in Cultured Hepatocytes

| Time (hours) | Unlabeled PC (16:0/18:1) (nmol/mg protein) | Labeled PC (d31-16:0/18:1) (nmol/mg protein) | Percent Labeled |

| 0 | 15.2 ± 1.1 | 0 | 0% |

| 6 | 14.8 ± 0.9 | 2.5 ± 0.3 | 14.5% |

| 12 | 14.5 ± 1.2 | 5.1 ± 0.5 | 26.1% |

| 24 | 14.2 ± 1.0 | 8.9 ± 0.8 | 38.5% |

Key Signaling Pathways and Experimental Workflows

The metabolism of phosphatidylcholine is a complex process involving multiple enzymatic steps. Deuterated tracers like this compound are instrumental in dissecting these pathways.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary pathway for de novo PC synthesis is the Kennedy pathway. Tracing studies often utilize deuterated precursors like d9-choline to monitor the flux through this pathway.

De novo phosphatidylcholine biosynthesis (Kennedy Pathway) traced with d9-choline.

Experimental Workflow for Tracer Analysis

A typical experiment involving a deuterated lipid tracer follows a standardized workflow from sample preparation to data analysis.

General experimental workflow for lipidomics using a deuterated tracer.

Detailed Experimental Protocols

The following is a generalized protocol for a cell-based assay using a deuterated phosphatidylcholine tracer. This protocol should be optimized for specific cell types and experimental goals.

Protocol: Tracing Deuterated Phosphatidylcholine in Cultured Mammalian Cells

1. Cell Culture and Treatment:

1.1. Plate adherent mammalian cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

1.2. Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

1.3. Prepare the deuterated tracer stock solution. Dissolve this compound in ethanol to a concentration of 1 mg/mL.

1.4. On the day of the experiment, remove the growth medium and replace it with a fresh medium containing the deuterated tracer at the desired final concentration (e.g., 10 µM). A vehicle control (medium with an equivalent amount of ethanol) should be included.

1.5. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.

2. Sample Harvesting and Lipid Extraction (Modified Folch Method):

2.1. At

Methodological & Application

Application Notes and Protocols for 16:0 (Rac)-PC-d80 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity.[1] However, the accuracy of MS-based quantification can be affected by various factors, including matrix effects, ionization suppression, and variations in instrument response.[2] To overcome these challenges, the use of internal standards is essential.

Deuterium-labeled lipids, such as 1,2-dipalmitoyl-rac-glycero-3-phosphocholine-d80 (16:0 (Rac)-PC-d80), are ideal internal standards for the quantification of phosphatidylcholines (PCs) and other lipid classes.[3] These standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by the mass spectrometer, enabling them to be spiked into a sample at a known concentration to normalize for variations during sample preparation and analysis. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of phosphatidylcholines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Product Information

-

Product Name: 1,2-dipalmitoyl-rac-glycero-3-phosphocholine-d80 (this compound)

-

Chemical Formula: C₄₀D₈₀NO₈P

-

Molecular Weight: 814.53

-

Physical State: Powder

Principle of Use

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The standard undergoes the same extraction, derivatization (if any), and analysis steps as the endogenous analyte. By comparing the peak area of the endogenous lipid to the peak area of the deuterated internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of sample loss or instrument variability.

Quantitative Data Summary

The following table summarizes representative performance data for the quantification of a specific phosphatidylcholine species (e.g., PC 16:0/18:1) using this compound as an internal standard. These values are provided as an example of the expected performance of the method. Actual results may vary depending on the specific lipid, matrix, and instrumentation used.

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Minimal |

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of phosphatidylcholines from plasma samples using this compound as an internal standard.

Materials and Reagents

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Internal Standard Stock Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as chloroform:methanol (2:1, v/v).

-

From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.

Sample Preparation and Lipid Extraction (MTBE Method)

-

To a 1.5 mL microcentrifuge tube, add 20 µL of plasma sample.

-

Add 200 µL of cold methanol containing the this compound internal standard (e.g., to a final concentration of 500 ng/mL in the final extraction volume).

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 10 minutes at 4°C.

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 5 minutes.

-

Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte (e.g., PC 16:0/18:1): Precursor ion (m/z) -> Product ion (m/z 184.1)

-

Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z 184.1)

-

Note: The specific precursor ion m/z for the analyte will depend on the specific phosphatidylcholine being quantified. The product ion m/z 184.1 is the characteristic phosphocholine headgroup fragment.

-

-

Collision Energy: Optimized for each transition

-

Source Temperature: 350°C

-

Gas Flow (Nebulizer, Heater): Optimized for the specific instrument

Data Analysis

-

Integrate the peak areas for both the endogenous phosphatidylcholine analyte and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: General workflow for quantitative lipid analysis using an internal standard.

Caption: Principle of Multiple Reaction Monitoring (MRM) in mass spectrometry.

References

Application Note: Quantitative Analysis of Phosphatidylcholines using 16:0 (Rac)-PC-d80 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of cell membranes and are involved in various biological processes and signaling pathways. Accurate quantification of PC species is crucial for understanding disease mechanisms and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the analysis of lipids due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is critical for accurate quantification, correcting for variations in sample preparation and instrument response.[2] 16:0 (Rac)-PC-d80 is a deuterated analog of dipalmitoylphosphatidylcholine (DPPC), a common PC species, making it an excellent internal standard for the quantification of various PCs in biological matrices. This application note provides a detailed protocol for the use of this compound in the LC-MS analysis of phosphatidylcholines.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Phosphatidylcholine standards (for calibration curve)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh-Dyer method.[3]

-